Azido-PEG1-PFP ester
Description
Significance of Bifunctional Linkers in Bioconjugation
Bifunctional linkers are molecules that possess two distinct reactive ends, enabling the covalent connection of two different molecules. biosynsis.com They are fundamental to the construction of complex molecular systems used in drug delivery, diagnostics, and biotechnological research. biosynsis.com These linkers can be categorized as either homobifunctional, having two identical reactive groups, or heterobifunctional, with two different reactive groups. papyrusbio.comnih.gov
Heterobifunctional linkers, such as Azido-PEG1-PFP ester, offer controlled, stepwise conjugation, which is crucial for preventing the formation of undesirable polymers or self-conjugated products. papyrusbio.com This level of control is essential when constructing sophisticated biomolecules where precise stoichiometry and site-specificity are paramount. acs.org The spacer element of the linker also plays a critical role, influencing properties like solubility and the spatial orientation of the conjugated molecules. nih.gov The strategic use of bifunctional linkers allows for the creation of conjugates with preserved biological activity and enhanced therapeutic potential. acs.org
Rationale for the Azide-PEG-PFP Ester Design
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1807505-32-3 | broadpharm.com |
| Molecular Formula | C11H8F5N3O3 | broadpharm.com |
| Molecular Weight | 325.2 g/mol | broadpharm.com |
| Appearance | Not specified, typically a solid | N/A |
| Purity | >95% to 98% | broadpharm.com |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.comamerigoscientific.com |
| Storage | -20°C for long-term storage | broadpharm.commedkoo.com |
The azide (B81097) group (N3) is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide's utility stems from several key features:
Small Size and Stability: The azide group is small, which minimizes perturbation of the structure and function of the biomolecule to which it is attached. wikipedia.orgru.nl It is also metabolically stable and does not typically exist in biological systems, preventing unwanted side reactions. wikipedia.org
Bioorthogonality: Azides are considered bioorthogonal because they are largely unreactive with the functional groups found in biological systems. wikipedia.org They act as soft electrophiles, reacting selectively with specific partners like phosphines or alkynes. nih.gov
Click Chemistry Handle: The azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comacs.org These reactions are highly efficient and form stable triazole linkages. axispharm.com This allows for the specific and robust attachment of a second molecule of interest. broadpharm.com
The pentafluorophenyl (PFP) ester is an activated ester that readily reacts with primary and secondary amines to form stable amide bonds. precisepeg.com This makes it an excellent functional group for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. precisepeg.comwikipedia.org The PFP ester offers several advantages over other amine-reactive groups, particularly N-hydroxysuccinimide (NHS) esters:
Enhanced Hydrolytic Stability: PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters. broadpharm.comprecisepeg.combroadpharm.com This increased stability leads to more efficient conjugation reactions, as the linker has a longer active lifetime in the reaction mixture. precisepeg.combroadpharm.com
High Reactivity: While being more stable, PFP esters are still highly reactive towards amines, ensuring efficient amide bond formation. nih.govresearchgate.net
Reduced Side Reactions: The byproduct of the conjugation reaction, pentafluorophenol (B44920) (PFP-OH), is less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct. thieme-connect.com This minimizes the potential for interference with the desired reaction. thieme-connect.com
Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester | Source |
|---|---|---|---|
| Hydrolytic Stability | Higher | Lower | broadpharm.comprecisepeg.combroadpharm.com |
| Reaction Efficiency | More efficient due to lower hydrolysis | Less efficient in aqueous solutions | precisepeg.combroadpharm.com |
| Optimal pH for Conjugation | Slightly higher | Near neutral to slightly alkaline | echemi.comresearchgate.net |
| Byproduct Nucleophilicity | Lower | Higher | thieme-connect.com |
Increase Solubility: PEG is amphiphilic, meaning it is soluble in both water and a range of organic solvents. rsc.org Attaching a PEG spacer can increase the hydrophilicity and aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic molecules. broadpharm.commedkoo.comthermofisher.com
Reduce Aggregation: By increasing solubility, PEG spacers can help prevent the aggregation of biomolecules, such as antibodies, during labeling and long-term storage. thermofisher.com
Provide Spatial Separation: The spacer arm physically separates the two conjugated molecules, which can be critical for maintaining their individual biological activities. mdpi.com This separation can prevent steric hindrance and allow each component to interact with its respective target.
Influence Pharmacokinetics: In therapeutic applications, the inclusion of PEG can alter the pharmacokinetic profile of a conjugate, potentially leading to reduced clearance and an extended circulation half-life. rsc.org While the single PEG unit in this compound has a modest effect, longer PEG chains are known to significantly impact biodistribution. mdpi.com
Minimize Immunogenicity: PEGylation, the process of attaching PEG chains, can reduce the immunogenicity of therapeutic proteins and peptides. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGUBUPWMDFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Azido Peg1 Pfp Ester and Its Derivatives
General Synthetic Pathways to Azido-PEG-PFP Esters
The creation of Azido-PEG-PFP esters follows a logical, stepwise chemical sequence. While the specific reagents and conditions may be adapted based on the desired PEG chain length, the fundamental pathway remains consistent. The process generally begins with a precursor molecule that already contains the polyethylene (B3416737) glycol chain, which is then functionalized.
A common synthetic route can be outlined in three primary stages:
PEG Backbone Functionalization : The synthesis often starts with a PEG derivative that has a terminal carboxylic acid. For a PEG7 analogue, for instance, a precursor like tetraethylene glycol can be reacted with tert-butyl acrylate (B77674) using a base such as sodium metal. This is followed by acid hydrolysis to produce a carboxylic acid-terminated PEG intermediate.
Introduction of the Azide (B81097) Group : The next crucial step is the introduction of the azide moiety. This is typically achieved through nucleophilic substitution. The acid-terminated PEG intermediate is treated with sodium azide (NaN₃), often in a solvent mixture like acetone (B3395972) and water at elevated temperatures (e.g., 80–85°C), to install the azide group at the opposite terminus of the PEG chain. vulcanchem.com This reaction can achieve high substitution efficiency, often exceeding 90%. vulcanchem.com An alternative approach involves starting with a PEG that has a good leaving group, such as a bromide, which is then displaced by the azide ion from sodium azide.
PFP Esterification : The final step is the activation of the terminal carboxylic acid group to form the PFP ester. This is an esterification reaction where the azido-PEG-acid is coupled with pentafluorophenol (B44920) (PFP-OH). vulcanchem.com The reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate solvent like dichloromethane (B109758) (DCM). vulcanchem.com The PFP ester is known for being a highly reactive group for amine coupling while being less susceptible to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. broadpharm.comchemicalbook.com
This synthetic strategy is summarized in the table below.
| Step | Description | Common Reagents |
| 1 | PEG Backbone Preparation/Functionalization | Creation of a PEG chain with a terminal carboxylic acid. |
| 2 | Azide Introduction | Conversion of a terminal group (e.g., halide or tosylate) to an azide via nucleophilic substitution. |
| 3 | PFP Esterification | Activation of the terminal carboxylic acid by coupling with pentafluorophenol to form the active ester. |
Scalable Synthesis Approaches for Related Azido-PEG-NHS Esters
The manufacturing of Azido-PEG-NHS esters, which are structurally similar to their PFP counterparts, has been optimized for scalability, providing insights into large-scale production possibilities. ijrpr.com These processes are critical for meeting the demands of biomedical and pharmaceutical research. ijrpr.com A scalable synthesis for a compound like Azido-PEG4-NHS ester has been described in detail. ijrpr.com
The process begins with a readily available starting material, such as 2,2'-oxybis(ethan-1-ol) (diethylene glycol). ijrpr.com A key step involves the reaction with sodium metal, followed by the addition of tertiary butyl acrylate. ijrpr.com The reaction mixture is maintained at room temperature for an extended period to ensure completion. ijrpr.com Subsequent steps involve cooling the mixture and adding p-toluenesulfonyl chloride (PTSC) to functionalize the intermediate. ijrpr.com
Following this, the introduction of the azide group is achieved by reacting the intermediate with sodium azide in water at an elevated temperature of around 70-75°C. ijrpr.com The final stage of the synthesis is the activation of the terminal carboxyl group with N-hydroxysuccinimide (NHS) using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final Azido-PEG-NHS ester product. This entire process is designed to be robust and adaptable for different research needs, allowing for variations in PEG chain length and functional group density. ijrpr.com
The stages of a typical scalable synthesis for Azido-PEG-NHS esters are outlined below.
| Stage | Key Process | Example Starting Materials/Reagents |
| 1 | Intermediate Formation | Reaction of a diol with an acrylate under basic conditions. |
| 2 | Functionalization | Introduction of a leaving group. |
| 3 | Azidation | Nucleophilic substitution to install the azide group. |
| 4 | NHS Ester Formation | Activation of the terminal carboxylic acid with NHS. |
Functional Group Precursors and Protecting Group Strategies
The successful synthesis of well-defined PEG derivatives hinges on the careful selection of starting materials (precursors) and the strategic use of protecting groups. acs.org
Functional Group Precursors: The choice of precursor is dictated by the desired final structure. Common starting points for building PEG chains include ethylene (B1197577) oxide polymerization or the use of discrete, uniform PEG diols. acs.org For heterobifunctional linkers, precursors must allow for the differential modification of the two ends of the PEG chain. A precursor might be a PEG molecule with a hydroxyl group at one end and a protected functional group (like a carboxylate or an amine) at the other. For azidation, a common precursor is a PEG chain terminated with a good leaving group, such as a tosylate or a bromide, which can be readily displaced by an azide ion.
Protecting Group Strategies: Protecting groups are indispensable in PEG synthesis, particularly when creating monodisperse (uniform) products, as they prevent unwanted side reactions. acs.orggoogle.com The synthesis of a heterobifunctional PEG linker requires that one terminus reacts while the other remains inert until it is intentionally deprotected and functionalized. acs.org
| Protecting Group | Abbreviation | Common Removal Conditions |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ) or strong acid |
| Tetrahydropyran-2-yl | THP | Acidic conditions (e.g., acetic acid, PTSA) |
| Phenethyl | - | Base-induced elimination |
The strategic interplay of precursor selection and protecting group manipulation allows chemists to construct complex molecules like Azido-PEG1-PFP ester with high purity and yield, enabling their use in sophisticated chemical applications.
Advanced Bioconjugation Chemistry Utilizing Azido Peg1 Pfp Ester
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example of click chemistry. nih.govnih.gov The azide group on Azido-PEG1-PFP ester can readily participate in CuAAC reactions. chemicalbook.combroadpharm.com
The mechanism of CuAAC is complex, involving the formation of copper(I) acetylide intermediates. nih.gov The reaction is significantly accelerated in the presence of a Cu(I) catalyst, showing rate increases of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The process is generally regioselective, yielding the 1,4-triazole isomer. organic-chemistry.orgthesciencein.org
Optimization of CuAAC for bioconjugation focuses on enhancing reaction speed and yield while maintaining the integrity of the biological molecules. Key components in an optimized CuAAC reaction include:
Copper(I) Source : While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate. nih.gov
Ligands : Copper-chelating ligands are crucial for stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing reaction efficiency. nih.govnih.gov Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA) are widely used due to their high water solubility and effectiveness in promoting the reaction. nih.govbiorxiv.org
Solvents : The reaction is remarkably insensitive to the solvent and works well in a wide range of conditions, including aqueous buffers over a pH range of 4 to 12, which is critical for biological applications. organic-chemistry.org
Table 1: Key Components for an Optimized CuAAC Reaction
| Component | Example | Role in the Reaction |
|---|---|---|
| Azide Reagent | Biomolecule labeled with this compound | Provides the azide functional group for the cycloaddition. |
| Alkyne Reagent | Alkyne-modified probe (e.g., fluorescent dye, biotin) | Provides the terminal alkyne for cycloaddition. |
| Copper(II) Salt | Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst. nih.gov |
| Ligand | THPTA, BTTAA | Stabilizes the Cu(I) catalyst, improves solubility, and enhances reaction rate. nih.govbiorxiv.org |
The dual functionality of this compound allows for a two-step conjugation strategy. First, the amine-reactive PFP ester is used to label a biomolecule of interest. medkoo.com Subsequently, the newly introduced azide handle can be reacted with an alkyne-containing molecule using CuAAC. This approach has a broad substrate scope.
Proteins and Peptides : The PFP ester reacts with the primary amine groups found on the N-terminus of a polypeptide chain or on the side chains of lysine (B10760008) residues. medkoo.comdcchemicals.com
Oligonucleotides : Amine-modified DNA or RNA strands can be efficiently labeled with this compound. medkoo.comdcchemicals.com
Other Amine-Containing Molecules : Any molecule possessing a primary amine can be a substrate for initial labeling. medkoo.com
The CuAAC reaction itself is highly efficient and orthogonal to most functional groups found in biological systems, ensuring that the reaction is specific and high-yielding. nih.govthesciencein.org The stability of the resulting triazole linkage is another significant advantage for creating robust bioconjugates. axispharm.comthesciencein.org
Table 2: Substrate Scope of this compound in CuAAC Bioconjugation
| Biomolecule Class | Target Functional Group | Subsequent CuAAC Reaction | Common Applications |
|---|---|---|---|
| Proteins (e.g., Antibodies) | Primary amines (Lysine residues, N-terminus) | Reaction with alkyne-modified fluorophores, drugs, or biotin (B1667282). | Antibody-drug conjugates (ADCs), protein labeling for imaging. medchemexpress.combiochempeg.com |
| Peptides | Primary amines (Lysine residues, N-terminus) | Conjugation to carrier molecules or surfaces. | Peptide synthesis, functional assays. biochempeg.com |
Despite the power of CuAAC, a significant drawback for in vivo and some in vitro applications is the cytotoxicity associated with copper ions. nih.govresearchgate.net Copper ions, particularly Cu(I), can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, which can lead to oxidative damage to sensitive biomolecules, including DNA and proteins. nih.govnih.govnsf.gov Concentrations of copper above the micromolar level can result in severe cellular damage or death. nih.govresearchgate.net
Several strategies have been developed to mitigate copper's toxic effects:
Use of Chelating Ligands : Ligands like THPTA and BTTAA not only accelerate the reaction but also sequester the copper ion, reducing its bioavailability and subsequent toxicity. nih.govbiorxiv.org The natural amino acid L-histidine has also been used as a biocompatible ligand that exhibits lower toxicity compared to some synthetic alternatives. nih.gov
Minimizing Copper Concentration : Using the lowest effective concentration of the copper catalyst is a straightforward approach to reduce cytotoxicity.
Inclusion of Scavengers : Additives that scavenge ROS, such as dimethyl sulfoxide (B87167) (DMSO), can be included in the reaction mixture to protect biomolecules from oxidative damage without significantly inhibiting the cycloaddition reaction itself. nsf.gov
Table 3: Copper Cytotoxicity and Mitigation Strategies
| Challenge | Mechanism | Mitigation Strategy | Example |
|---|---|---|---|
| Cellular Damage | Induction of Reactive Oxygen Species (ROS). nih.gov | Use of chelating ligands to stabilize Cu(I). | THPTA, BTTAA, L-histidine. nih.govbiorxiv.org |
| Biomolecule Degradation | Oxidative damage to DNA, proteins, etc. nsf.gov | Minimize copper concentration. | Use of lowest effective catalyst loading. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions
To circumvent the issue of copper cytotoxicity, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed as a metal-free alternative. This reaction utilizes a strained alkyne, which has a significantly lower activation energy for cycloaddition with an azide, obviating the need for a catalyst. medchemexpress.commedchemexpress.com The azide group of this compound is fully compatible with this reaction chemistry. chemicalbook.combroadpharm.com
The most common strained alkynes used in SPAAC are derivatives of dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). The azide on a biomolecule previously labeled with this compound can react efficiently with a molecule functionalized with a DBCO or BCN group. chemicalbook.commedchemexpress.commedchemexpress.combiochempeg.com These reactions are known for their fast kinetics and high specificity, making them ideal for applications where the introduction of a metal catalyst is undesirable. nih.gov
Table 4: Comparison of Azide Reactivity in CuAAC and SPAAC
| Reaction Type | Alkyne Partner | Catalyst Required? | Relative Speed | Key Advantage |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne | Yes (Copper I) | Fast | High yield, simple reagents |
| SPAAC | DBCO | No | Very Fast nih.gov | Metal-free, highly biocompatible |
The primary advantage of using SPAAC is the elimination of copper, making it exceptionally well-suited for bioconjugation in living systems, including live cell imaging and in vivo studies. nih.gov The workflow is similar to that for CuAAC: a biomolecule is first tagged with this compound via its amine-reactive PFP ester. This azide-modified biomolecule can then be treated with a probe (e.g., a fluorescent dye, a biotin tag) that has been functionalized with a strained alkyne like DBCO or BCN. biochempeg.combiochempeg.com The reaction proceeds rapidly and specifically under physiological conditions without the need for any toxic ancillary reagents, expanding the utility of this compound to the most sensitive biological environments. axispharm.comnih.gov
Amine Acylation via PFP Ester Activation
The pentafluorophenyl (PFP) ester component of this compound is an activated ester designed for the acylation of primary and secondary amines, most notably the lysine residues and N-termini of proteins. broadpharm.comaxispharm.com This reaction results in the formation of a stable, covalent amide bond. The process involves the nucleophilic attack of an unprotonated amine on the carbonyl carbon of the PFP ester, leading to the displacement of the pentafluorophenol (B44920) leaving group. thieme-connect.com For the reaction to proceed efficiently, the PFP ester reagent is typically dissolved in a minimal amount of an anhydrous organic solvent like dimethylsulfoxide (DMSO) before being added to the biomolecule in an appropriate aqueous buffer. broadpharm.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target molecule for reaction with the ester. broadpharm.com
The kinetics of the acylation reaction using PFP esters are influenced by factors such as pH, temperature, and the specific reactivity of the target amine. The reaction with primary amines, such as the ε-amine of a lysine residue, is most efficient at a slightly alkaline pH (typically pH 7-9). broadpharm.comaxispharm.com Under these conditions, a significant fraction of the primary amines are deprotonated and thus nucleophilic, while the hydrolytic degradation of the ester remains manageable.
Research has shown that PFP esters exhibit high reactivity, comparable to that of other common activating groups. thieme-connect.com The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly electrophilic, facilitating the nucleophilic attack by the amine. rsc.org
A remarkable feature of PFP esters is their potential for high selectivity. While activated esters are generally expected to react with all accessible primary amines on a protein, PFP esters have been shown to exhibit a surprising preference for specific lysine residues in certain proteins. researchgate.net This selectivity is not based solely on solvent accessibility but is also influenced by the local microenvironment, where neighboring amino acid residues can accelerate the rate of labeling at a specific site. researchgate.net For example, PFP esters have been used to preferentially label lysine K188 in the constant domain of the kappa light chain of human antibodies with approximately 70% selectivity. researchgate.netnih.gov
In the field of bioconjugation, N-hydroxysuccinimide (NHS) esters are the most traditional and widely used reagents for amine modification. glenresearch.comnih.gov However, PFP esters have emerged as a superior alternative in many contexts due to their unique balance of reactivity and stability. broadpharm.combroadpharm.comresearchgate.net
Stability: The key advantage of PFP esters over NHS esters is their significantly greater hydrolytic stability. broadpharm.comaxispharm.comresearchgate.net NHS esters have a half-life that can be as short as a few minutes at pH 8, whereas PFP and tetrafluorophenyl (TFP) esters are considerably more stable under the same conditions. researchgate.netnih.gov This increased stability provides a wider time window for the conjugation reaction to occur, leading to more efficient labeling and higher yields, as less of the reagent is lost to the competing hydrolysis side-reaction. thieme-connect.comresearchgate.net Furthermore, the pentafluorophenol byproduct of the PFP ester reaction is less nucleophilic than the N-hydroxysuccinimide byproduct, reducing the potential for unwanted side reactions. thieme-connect.com
Below is a data table adapted from research findings that compares the hydrolytic stability of TFP esters (a close analogue of PFP esters) and NHS esters on a functionalized surface at various pH levels.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
|---|---|---|
| 7.0 | 1444 | 315 |
| 8.0 | 495 | 158 |
| 10.0 | 365 | 39 |
This table illustrates the significantly longer half-life, and therefore greater stability, of fluorinated phenyl esters compared to NHS esters, particularly at elevated pH. Data adapted from a study on TFP- and NHS-terminated self-assembled monolayers. nih.gov
The development of methods for site-selective protein modification is a major goal in chemical biology, as it allows for the creation of homogeneous conjugates with optimized properties. While many strategies require genetic engineering of the target protein, PFP esters offer a remarkably simple chemical approach for the site-selective labeling of native, unmodified antibodies. nih.gov
This strategy leverages the unique reactivity of PFP esters toward a single lysine residue (K188) located in the constant region of the human kappa light chain. nih.govnih.gov By simply replacing a standard NHS ester with a PFP ester in a labeling reaction, it is possible to achieve preferential acylation at this specific site. nih.gov This approach has been successfully used to create antibody-fluorophore conjugates and radioimmunoconjugates with improved homogeneity. nih.govnih.gov Researchers have demonstrated that this selectivity can be further enhanced to over 95% by optimizing reaction conditions, such as lowering the temperature. researchgate.net This method provides a powerful tool for producing precisely defined antibody conjugates without the need for complex protein engineering. nih.gov
Alternative Bioorthogonal Reactions (e.g., Staudinger Ligation)
While the PFP ester end of the molecule reacts with amines, the azide group provides access to a different set of powerful bioorthogonal reactions. The most common reaction for azides is the "click" reaction with alkynes (either copper-catalyzed or strain-promoted). axispharm.combroadpharm.commedchemexpress.com However, an important alternative is the Staudinger ligation.
The Staudinger ligation is a biocompatible reaction that forms a stable amide bond between an azide and a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester trap. nih.govwindows.netcreativepegworks.com The reaction proceeds in two stages: first, the phosphine attacks the azide to form an aza-ylide intermediate. This intermediate then undergoes an intramolecular rearrangement, where the proximal ester is attacked by the nitrogen, ultimately leading to the transfer of an acyl group and the formation of a stable amide bond, releasing phosphine oxide as a byproduct. nih.gov
This reaction is highly chemoselective and proceeds under mild, aqueous conditions without the need for a catalyst, making it well-suited for biological applications. nih.govwindows.net The azide group on this compound is readily available to participate in a Staudinger ligation. lumiprobe.comprecisepeg.com For example, a biomolecule could first be functionalized with the this compound via its PFP terminus. The newly introduced azide handle could then be used to ligate the biomolecule to a second molecule or surface functionalized with an appropriate phosphine reagent. nih.govfishersci.com This strategy has been employed to create covalently cross-linked hydrogels and for the in vivo cleavage of immunoconjugates to improve imaging contrast. nih.govnih.gov
Applications in Targeted Drug Delivery Systems
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a key determinant of the ADC's stability, efficacy, and therapeutic index.
Linker Design and Homogeneous Conjugation Strategies for ADCs
The bifunctional nature of Azido-PEG1-PFP ester lends itself to the design of linkers for creating homogeneous ADCs, which are characterized by a uniform drug-to-antibody ratio (DAR). A common strategy involves the initial reaction of the PFP ester with the lysine (B10760008) residues of an antibody. This is followed by the attachment of a payload that has been pre-functionalized with an alkyne group, via a click chemistry reaction with the linker's azide (B81097) group. This two-step process allows for greater control over the conjugation reaction and can lead to a more defined product compared to one-step conjugation methods. The use of click chemistry in the second step is particularly advantageous due to its high efficiency and specificity, which allows the reaction to proceed under mild, biocompatible conditions.
Influence of Linker Chemistry on ADC Stability and Efficacy
The stability of the linker is crucial for ensuring that the cytotoxic payload remains attached to the antibody while in circulation and is only released upon reaching the target tumor cells. The amide bond formed from the reaction of the PFP ester with an antibody's lysine residue is highly stable. Similarly, the triazole ring formed via click chemistry is also very stable. Therefore, ADCs constructed using this compound are generally characterized by high stability, which can minimize off-target toxicity. The hydrophilic PEG spacer, although short in this particular linker, can help to mitigate the aggregation often associated with hydrophobic payloads and may contribute to improved pharmacokinetics.
Engineering Site-Specific Conjugation in Antibodies
Site-specific conjugation is a powerful strategy for producing homogeneous ADCs with a precisely controlled DAR and defined sites of drug attachment. This compound can be utilized in several site-specific conjugation techniques. For instance, it can be conjugated to an antibody that has been enzymatically modified to introduce a reactive handle. One such method involves the use of a transglutaminase enzyme, which can install an azide-containing small molecule onto a specific glutamine residue on the antibody. The PFP ester of this compound can then be reacted with a payload, and the resulting alkyne-functionalized payload can be attached to the azide-modified antibody via click chemistry. This approach ensures that the payload is attached at a specific site, leading to a highly homogeneous ADC.
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Role of this compound as a PROTAC Linker
This compound serves as a valuable building block in the synthesis of PROTACs. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. For example, the PFP ester can be reacted with an amine-containing E3 ligase ligand, followed by a click chemistry reaction between the azide group and an alkyne-functionalized target protein ligand. This modular approach is highly efficient for the rapid synthesis of a library of PROTACs with different ligands and linker attachment points. The short PEG spacer provides a degree of conformational flexibility, which is important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.
Modulation of PROTAC Efficacy through Linker Engineering
The length, composition, and attachment points of the linker are critical for the efficacy of a PROTAC. While longer PEG chains are often used to bridge the two ligands, short linkers like this compound can be advantageous in certain contexts. The length of the linker can influence the stability and cooperativity of the ternary complex. For some target protein-E3 ligase pairs, a shorter linker may be optimal for inducing favorable protein-protein interactions within the ternary complex, leading to more efficient ubiquitination and degradation of the target protein. The ability to systematically vary the linker length by incorporating PEG units is a key strategy in optimizing PROTAC performance. The use of a short and well-defined linker like this compound allows for precise control over this parameter, enabling the fine-tuning of PROTAC activity.
Ubiquitin-Proteasome System Exploitation in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that hijack the body's own cellular machinery to destroy disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound serves as a versatile building block in the synthesis of PROTACs. The PFP ester allows for the initial conjugation to an amine-containing ligand for either the target protein or the E3 ligase. Subsequently, the azide group can be utilized in a click reaction to attach the second ligand, which has been modified with an alkyne. This modular approach facilitates the rapid assembly of a library of PROTACs with varying linkers to optimize degradation efficiency.
The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While specific degradation data for PROTACs utilizing an this compound linker is not extensively published, research on PROTACs with short PEG linkers provides valuable insights. The flexibility and hydrophilicity of the PEG spacer can facilitate the proper orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation. The degradation efficiency of PROTACs is typically quantified by the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).
| PROTAC Component | Role in Ubiquitin-Proteasome System Exploitation |
|---|---|
| Target Protein Ligand | Binds to the disease-causing protein of interest. |
| E3 Ubiquitin Ligase Ligand | Recruits an E3 ubiquitin ligase. |
| Linker (e.g., derived from this compound) | Connects the two ligands and facilitates the formation of a stable ternary complex, leading to target protein ubiquitination and degradation. |
Functionalization of Nanoparticles and Advanced Materials for Drug Delivery
The surface properties of nanoparticles and other advanced materials are paramount to their performance in drug delivery applications. Surface modification can enhance biocompatibility, improve circulation time, and enable targeted delivery to specific tissues or cells. This compound offers a robust method for achieving these modifications.
Surface Modification Strategies for Enhanced Biocompatibility and Targeting
The PFP ester of this compound can be used to react with amine groups present on the surface of various nanoparticles, creating a covalent linkage. This process, known as PEGylation, forms a hydrophilic PEG layer that can shield the nanoparticle from opsonization and subsequent clearance by the immune system, thereby prolonging its circulation time.
Following PEGylation, the exposed azide groups can be used to attach targeting ligands, such as antibodies, peptides, or small molecules, via click chemistry. This two-step functionalization strategy allows for precise control over the density and orientation of the targeting moieties on the nanoparticle surface. For instance, gold nanoparticles functionalized with a short PEG spacer and a targeting ligand have shown enhanced intracellular uptake in target cells.
| Surface Modification Step | Reagent | Purpose | Outcome |
|---|---|---|---|
| 1. PEGylation | This compound | Attach a hydrophilic PEG spacer with a reactive handle. | Improved biocompatibility and stability in biological media. |
| 2. Ligand Conjugation | Alkyne-modified targeting ligand | Introduce targeting capability. | Specific binding to and uptake by target cells. |
Engineering Stimuli-Responsive Drug Release Systems (e.g., Photoactivated Release from Hydrogels)
Stimuli-responsive drug release systems are designed to release their therapeutic payload in response to specific triggers, such as changes in pH, temperature, or exposure to light. This allows for on-demand drug delivery at the target site, minimizing off-target effects.
This compound can be incorporated into the synthesis of such systems. For example, in the creation of photoactivated hydrogels, a drug molecule can be attached to a photolabile linker that also contains an alkyne group. This drug-linker conjugate can then be "clicked" onto an azide-functionalized hydrogel backbone. The hydrogel itself can be formed from precursors that have been modified with this compound. Upon exposure to a specific wavelength of light, the photolabile linker is cleaved, releasing the drug from the hydrogel matrix. The use of azide-PEG linkers in combination with click chemistry provides a versatile platform for designing hydrogels with tunable drug release kinetics.
Targeted Delivery via Exosome Functionalization
Exosomes are naturally occurring nanoscale vesicles that play a role in intercellular communication. Their inherent biocompatibility and ability to cross biological barriers make them attractive candidates for drug delivery. However, for therapeutic applications, it is often necessary to modify their surface to enhance targeting to specific cell types.
This compound can be employed to achieve this functionalization. The PFP ester can react with amine groups on the surface proteins of exosomes. This introduces a PEG spacer with a terminal azide group. This azide group can then be used to attach a targeting ligand via a click reaction. This method allows for the covalent attachment of targeting moieties to the exosome surface with minimal disruption to the vesicle's structure and function. Studies have shown that exosomes functionalized with targeting peptides using click chemistry exhibit enhanced uptake by cancer cells that overexpress the corresponding receptor. nih.govhep.com.cnexosome-rna.com This targeted delivery approach has the potential to improve the efficacy of exosome-based therapies. exosome-rna.com
Applications in Molecular Probes and Diagnostics
Development of Imaging Probes and Biosensors
Azido-PEG1-PFP ester and its analogs are instrumental in creating advanced imaging probes, particularly for applications like radioimmunotherapy and in vivo imaging where probe stability and specificity are critical. The PFP ester's reactivity can be harnessed for site-specific modification of antibodies, which are commonly used as the targeting component of imaging probes.
A key research finding illustrates the advantages of using an Azido-PEG-PFP ester for antibody modification. In a study comparing conjugation methods for the antibody HuM195, which targets the CD33 antigen on acute myeloid leukemia cells, a site-specific method using an Azido-PEG8-PFP ester was compared against a traditional, random conjugation method. nih.govacs.org The PFP ester method exploits the heightened reactivity of specific lysine (B10760008) residues on the antibody's light chain, allowing for a more controlled and reproducible conjugation. nih.gov In this process, the PFP ester first reacts with the antibody to introduce the azide (B81097) group. This azide then serves as a click chemistry handle to attach a DBCO-functionalized DOTA chelator, which can hold a positron-emitting radioisotope like Copper-64 (⁶⁴Cu) for PET imaging. nih.govacs.org
The study's findings demonstrated that the site-specific PFP ester conjugation method resulted in an antibody-conjugate with a higher binding capacity (Bmax) to target cells compared to the randomly conjugated antibody. nih.gov While both conjugates showed similar tumor uptake in an in vivo model, the PFP-conjugated antibody exhibited somewhat greater stability in human serum over a one-week period. nih.govacs.org
| Parameter | Site-Specific Method (PFP Ester) | Random Method (SCN-Ester) | Key Finding |
|---|---|---|---|
| Binding Capacity (Bmax) | Higher | Lower | The PFP method resulted in a conjugate with a greater capacity to bind to target cells. nih.gov |
| Stability in Human Serum | Slightly more stable over 7 days | Slightly less stable over 7 days | The PFP-conjugated antibody showed marginally better stability in a biological matrix. nih.gov |
| In Vitro Cytotoxicity (IC50) | Lower IC50 (more potent) | Higher IC50 (less potent) | The PFP conjugate was more effective at killing target cells in vitro. acs.org |
| In Vivo Tumor Uptake | No significant difference | No significant difference | Both methods resulted in similar accumulation of the probe in the tumor in animal models. nih.govacs.org |
Functionalization of Oligonucleotides for Diagnostic Applications
The ability to precisely modify nucleic acids is fundamental to many modern diagnostic techniques, including immuno-PCR, proximity ligation assays, and nucleic acid lateral flow assays. This compound provides an efficient method for preparing azide-functionalized oligonucleotides, which are key building blocks for these technologies. axispharm.comechemi.com
The process involves a straightforward, two-step strategy. First, an oligonucleotide that has been synthesized with a primary amine group at one end is dissolved in a suitable buffer. This compound is then added, and the PFP ester reacts with the amine to form a highly stable amide bond, covalently attaching the Azido-PEG1- linker to the oligonucleotide. The resulting azide-functionalized oligonucleotide can be purified and is ready for the second step. This second step involves conjugating the oligonucleotide to a protein (like an antibody) or another molecule that has been separately functionalized with an alkyne group, using a click chemistry reaction. axispharm.comnih.gov This modular approach ensures that the sensitive biological molecules are not exposed to harsh reaction conditions, preserving their activity.
| Step | Procedure | Reactants | Product |
|---|---|---|---|
| 1. Azide Installation | The PFP ester of the crosslinker reacts with a terminal amine on the oligonucleotide. | Amine-modified oligonucleotide + this compound | Azide-functionalized oligonucleotide |
| 2. Click Conjugation | The azide-functionalized oligonucleotide reacts with an alkyne-modified molecule (e.g., a protein or surface). | Azide-functionalized oligonucleotide + Alkyne-modified molecule | Oligonucleotide-biomolecule conjugate |
Cell Surface Modification and Labeling
Labeling proteins directly on the surface of living cells is a powerful technique for tracking cell populations, studying receptor dynamics, and isolating specific cell types. This compound can be used to directly modify cell surface proteins by reacting with accessible primary amine groups on lysine residues.
This application follows the same chemical principles used for creating imaging probes. For example, a targeting protein like an antibody can first be modified with this compound. This azide-activated antibody can then be incubated with cells. After binding to its specific antigen on the cell surface, the azide handle is displayed outwards from the cell. nih.gov A reporter molecule, such as a fluorescent dye or biotin (B1667282) carrying a strained alkyne (e.g., DBCO), can then be added, which will "click" onto the azide, effectively labeling the cell. This two-step labeling protocol is advantageous because it separates the antibody binding event from the signal attachment event, allowing for flexible and highly specific labeling strategies. The research on the HuM195 antibody targeting OCI-AML3 cells serves as a clear example of this principle, where a specific cell type is targeted via a surface antigen for subsequent modification. nih.govacs.org
Advanced Research Directions and Future Perspectives
Integration with Complex Biological Systems
The bioorthogonality of the azide (B81097) group and the specific reactivity of the PFP ester make Azido-PEG1-PFP ester particularly suitable for selective chemical modifications in intricate biological environments. Future research is focused on leveraging these properties for a deeper understanding and manipulation of complex biological systems.
One promising area is the site-specific modification of proteins in situ. The ability to attach small molecules, probes, or other proteins to a specific location on a target protein within a living cell can provide invaluable insights into protein function, localization, and interaction networks. The PFP ester of this compound offers a means to conjugate to primary amines on proteins, such as lysine (B10760008) residues or the N-terminus. Subsequent click chemistry with the azide group allows for the attachment of a wide array of functionalities. nih.gov This dual-reaction scheme enables a two-step labeling strategy that can be performed under physiological conditions, minimizing disruption to the biological system.
Live cell imaging is another area where this compound and similar linkers are expected to have a significant impact. By conjugating a fluorophore to a biomolecule of interest via this linker, researchers can track its movement and interactions in real-time. nih.gov The short, hydrophilic PEG1 spacer can help to maintain the solubility and biological activity of the labeled molecule, while the stable amide and triazole linkages ensure that the fluorescent tag remains attached.
Furthermore, the modification of cell surfaces with molecules like this compound is a burgeoning field with therapeutic potential. nih.gov By attaching targeting ligands, imaging agents, or immunomodulatory molecules to the surface of cells, it is possible to create "engineered" cells for applications in immunotherapy and regenerative medicine. nih.gov The ability to control the density and orientation of these surface modifications is crucial for their efficacy, and bifunctional linkers provide a means to achieve this level of precision.
Rational Design of Next-Generation Bifunctional Linkers
Building upon the foundation of linkers like this compound, the rational design of next-generation bifunctional linkers is focused on incorporating advanced functionalities, such as stimuli-responsiveness and cleavability. These features allow for greater control over the release of conjugated payloads and the activation of molecular functions in response to specific environmental cues.
Stimuli-Responsive Linkers:
Stimuli-responsive linkers are designed to undergo a chemical transformation, such as cleavage, in response to a specific trigger. nih.gov These triggers can be internal to the biological system, such as changes in pH or the presence of specific enzymes, or they can be externally applied, like light. rsc.orgnih.gov The development of bifunctional linkers incorporating these triggers is a key area of research. For example, a linker could be designed to release a cytotoxic drug only in the acidic microenvironment of a tumor, thereby reducing off-target toxicity. purepeg.com
| Stimulus | Cleavable Moiety | Potential Application |
| Low pH | Hydrazone, cis-Aconityl | Drug release in endosomes or tumor microenvironments |
| Redox potential | Disulfide bond | Intracellular drug release in the reducing environment of the cytoplasm |
| Specific Enzymes | Peptide sequences | Targeted release of therapeutics at sites of specific enzyme activity |
| Light | o-Nitrobenzyl | Photocontrolled release of caged compounds |
Cleavable Linkers for Controlled Release:
The concept of cleavable linkers is central to the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). axispharm.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker must be stable in circulation but cleavable upon internalization into the target cell to release the drug. Future generations of bifunctional linkers will likely incorporate a variety of cleavable moieties to allow for a range of release mechanisms tailored to the specific drug and target. nih.gov
Computational Chemistry Approaches to Linker Design and Reactivity Prediction
Computational chemistry is becoming an indispensable tool in the rational design of bifunctional linkers. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide detailed insights into the behavior of these molecules at the atomic level, guiding the design of linkers with optimized properties. mdpi.com
Molecular Dynamics Simulations:
MD simulations can be used to study the conformational dynamics of bifunctional linkers and their conjugates. nih.gov For example, simulations can predict how the short PEG1 spacer of this compound influences the flexibility and accessibility of the reactive end groups. researchgate.net This information is crucial for understanding how the linker will behave in a biological environment and for designing linkers that present their reactive groups in an optimal orientation for conjugation. MD simulations are also used to study the interactions of PEGylated proteins with their environment, providing insights into how PEGylation can affect protein stability and function. acs.org
Predicting Reactivity:
QM methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the functional groups on a linker. For example, DFT calculations could be employed to compare the reactivity of the PFP ester with different primary amines on a protein, helping to predict the most likely sites of conjugation. plos.orgplos.org Similarly, QM can be used to model the transition states of click chemistry reactions, providing insights into the reaction mechanism and helping to design more efficient catalysts. nih.gov By combining experimental data with computational predictions, researchers can accelerate the development of new linkers with tailored reactivity profiles.
Emerging Applications in Synthetic Biology and Biotechnology
The unique capabilities of bifunctional linkers like this compound are being harnessed in the rapidly evolving fields of synthetic biology and biotechnology to create novel materials and systems with programmed functions.
Synthetic Biology:
In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. Click chemistry, enabled by linkers such as this compound, is a powerful tool for assembling these components. labinsights.nl For example, proteins can be functionalized with this linker and then "clicked" together to form new multi-enzyme complexes with enhanced catalytic activity. Similarly, DNA can be modified and used as a scaffold for the assembly of nanoscale structures. The biocompatibility of the click reaction allows these assemblies to be performed in the presence of living cells. rsc.org
Biotechnology and Biomaterials:
The ability to precisely control the chemical modification of biomolecules is leading to the development of new biomaterials with tailored properties. For example, hydrogels formed from PEG-based precursors are being used as scaffolds for tissue engineering and organoid culture. iris-biotech.de Bifunctional linkers can be used to incorporate bioactive molecules, such as growth factors or cell adhesion peptides, into the hydrogel matrix in a controlled manner. This allows for the creation of "smart" biomaterials that can actively guide cell behavior.
The surface modification of nanoparticles for targeted drug delivery is another significant application. axispharm.com this compound can be used to attach targeting ligands to the surface of nanoparticles, enhancing their accumulation at the desired site of action. medkoo.com The short PEG linker can also help to improve the biocompatibility of the nanoparticles by reducing non-specific protein adsorption. broadpharm.com
Q & A
Q. How is Azido-PEG1-PFP ester synthesized, and what analytical methods are used for its characterization?
this compound is synthesized by functionalizing a short polyethylene glycol (PEG) chain with an azido (-N₃) group at one terminus and a pentafluorophenyl (PFP) ester at the other. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., verifying azide and ester peaks) and mass spectrometry (MS) to validate molecular weight (≈325.2 g/mol) . Purity (≥95%) is typically assessed via high-performance liquid chromatography (HPLC) .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact reaction design?
The compound is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) due to its PEG backbone. However, poor aqueous solubility necessitates organic-phase reactions or phase-transfer strategies for aqueous applications. Solvent choice should align with downstream conjugation steps; for example, DMSO is ideal for click chemistry with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Spill management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Storage: Maintain at -20°C in airtight, light-protected containers to prevent hydrolysis of the PFP ester .
Q. How is this compound utilized in click chemistry for biomolecule conjugation?
The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, enabling bioorthogonal labeling without cytotoxic copper catalysts. The PFP ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds, facilitating dual-functionalization of proteins, nanoparticles, or surfaces .
Q. What factors influence the stability of this compound during storage and experimental workflows?
Hydrolysis of the PFP ester is the primary degradation pathway, accelerated by moisture and elevated temperatures. Stability is maximized by:
- Lyophilization: Store as a dry powder under inert gas.
- Buffer selection: Avoid aqueous basic conditions (pH >8) during reactions.
- Short-term use: Prepare working solutions immediately before use .
Advanced Research Questions
Q. How can design of experiments (DoE) methodologies optimize reaction conditions for this compound in complex systems?
Taguchi orthogonal arrays are effective for multifactorial optimization. For example, varying parameters like solvent polarity, temperature, and molar ratios in CuAAC reactions can be systematically tested. Signal-to-noise (S/N) ratios quantify robustness, while ANOVA identifies critical factors (e.g., catalyst concentration contributes >77% to reaction yield in esterification workflows) .
Q. What role does this compound play in PROTAC (proteolysis-targeting chimera) design, and how are linker properties tuned?
As a PROTAC linker, the compound bridges E3 ligase ligands and target protein binders. Its short PEG chain balances hydrophilicity and steric flexibility, enhancing cellular uptake and proteasomal degradation efficiency. The PFP ester enables rapid amine coupling, while the azide allows subsequent SPAAC-mediated functionalization (e.g., adding fluorophores for tracking) .
Q. How can researchers mitigate unintended side reactions when using this compound in multi-step syntheses?
Common side reactions include hydrolysis of the PFP ester and azide reduction. Mitigation strategies:
Q. What comparative advantages does this compound offer over longer PEG linkers (e.g., PEG6 or PEG12) in bioconjugation?
Shorter PEG chains (PEG1 vs. PEG12) reduce steric hindrance in dense molecular systems, improving reaction kinetics. However, PEG1’s limited solubility may necessitate co-solvents. Comparative studies using surface plasmon resonance (SPR) or fluorescence quenching can quantify binding efficiency trade-offs .
Q. What quantitative metrics are used to evaluate this compound’s conjugation efficiency in proteomic studies?
Metrics include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
